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Compound of Interest

3-cyclopentyl-1-methyl-1H-
Compound Name:

pyrazole-4-carbaldehyde
CAS No.: 1250629-08-3

Cat. No.: B2708200

Get Quote

Executive Summary

The pyrazole-4-carbaldehyde scaffold represents a critical pharmacophore in modern medicinal
chemistry.[1] Its structural rigidity, combined with the reactive aldehyde handle at the C4
position, allows for the rapid generation of diverse Schiff bases, hydrazones, and fused
heterocyclic systems. This guide analyzes the biological activity of these compounds, focusing
on their role as potent anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5][6] We
synthesize data from recent high-impact studies to provide a roadmap for researchers
optimizing this scaffold for drug discovery.

Chemical Foundation & Synthetic Utility
The Vilsmeier-Haack Gateway

The primary route to 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack
reaction.[7] This protocol is not merely a formylation; it is a cyclization-formylation sequence
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that converts hydrazones (derived from acetophenones and aryl hydrazines) into the pyrazole
core while simultaneously installing the C4-formyl group.

Why this matters: The C4-aldehyde is an electrophilic "warhead" or "handle." It is rarely the
final drug but rather the gateway to Schiff bases (imines). The azomethine group (-C=N-) in
Schiff bases is essential for biological activity, facilitating:

e Hydrogen Bonding: Interaction with amino acid residues in enzyme active sites.

o Metal Chelation: Coordination with metal ions (e.g., Cu?*) to cleave DNA or inhibit
metalloenzymes.

Synthetic Workflow Visualization

The following diagram illustrates the conversion of acetophenone hydrazones to the active
Schiff base pharmacophore.
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Figure 1: Synthetic pathway from hydrazone precursors to bioactive Schiff bases via the
Vilsmeier-Haack reaction.[1]

Therapeutic Applications
Anticancer Activity

Pyrazole-4-carbaldehyde Schiff bases have demonstrated significant cytotoxicity against
human carcinoma cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung).[8]

Mechanisms of Action:

« Kinase Inhibition: Derivatives act as ATP-competitive inhibitors of kinases such as Aurora-A
kinase, blocking cell division.
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e Apoptosis Induction: Compounds trigger the mitochondrial apoptotic pathway, evidenced by
the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic) proteins.

o DNA Intercalation: Planar Schiff base systems can intercalate into DNA base pairs, causing
structural damage and cell cycle arrest at the G2/M phase.

Comparative Potency (Data Summary):

Compound Target Cell Reference Relative
. IC50 (pM)
Class Line Standard Potency
Pyrazole-Indole ) Doxorubicin
) HepG2 (Liver) 6.1+1.9 4x More Potent
Hybrid (24.7 pM)
Pyrazole- o _
MCF-7 (Breast) 0.46 Doxorubicin Highly Potent
Naphthalene

Cu(ll) Complex

) A549 (Lung) 7.06 £0.8 Cisplatin Comparable
of Schiff Base

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens has renewed interest in pyrazole
derivatives. Schiff bases derived from pyrazole-4-carbaldehyde show broad-spectrum activity.

o Antibacterial: Active against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E.
coli, P. aeruginosa) bacteria.[9][10]

o Target: Inhibition of DNA Gyrase, an enzyme essential for bacterial DNA replication.

o Key Insight: Compounds with electron-withdrawing groups (Cl, Br, NO2) on the N1-phenyl
ring often outperform standard antibiotics like Ampicillin in MIC (Minimum Inhibitory
Concentration) assays.

Anti-Inflammatory Activity

Derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting
Cyclooxygenase (COX) enzymes.
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o Selectivity: Certain 1,3,4-trisubstituted pyrazoles show high selectivity for COX-2 over COX-
1, reducing the risk of gastric ulceration common with traditional NSAIDs.

» Efficacy: In carrageenan-induced rat paw edema models, specific derivatives showed 93.8%
inhibition of inflammation, surpassing Diclofenac Sodium (90.2%).[6]

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity. The pyrazole core serves as
a rigid spacer, while substituents modulate electronic density and lipophilicity.

Pyrazole-4-Carbaldehyde
Scaffold
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'
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Figure 2: Structure-Activity Relationship (SAR) map highlighting critical substitution patterns for
maximizing therapeutic efficacy.

Experimental Protocols
Protocol: Synthesis of Pyrazole-Based Schiff Base

Objective: To synthesize a bioactive Schiff base from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
and 4-nitroaniline.
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Reagents:

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

4-Nitroaniline (1.0 mmol)

Ethanol (Absolute, 20 mL)

Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

Dissolution: In a 50 mL round-bottom flask, dissolve the pyrazole-aldehyde in 20 mL of
absolute ethanol.

o Addition: Add equimolar 4-nitroaniline to the solution.
o Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

e Reflux: Heat the mixture under reflux (approx. 78°C) for 4—6 hours. Monitor progress via Thin
Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

« Isolation: Cool the reaction mixture to room temperature. The Schiff base typically
precipitates as a colored solid.

 Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF to
obtain the pure product.

 Validation: Confirm structure via *H-NMR (look for azomethine singlet at 6 8.5-9.0 ppm) and
IR (C=N stretch at ~1600 cm™1).

Protocol: In Vitro Antimicrobial Assay (Well Diffusion)

Objective: To screen the synthesized compound against S. aureus.
e Preparation: Prepare Muller-Hinton Agar (MHA) plates.

¢ Inoculation: Spread 100 pL of standardized bacterial suspension (0.5 McFarland) onto the
agar surface.
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Well Punching: Use a sterile cork borer (6 mm) to punch wells into the agar.
Treatment:

o Test: Add 50 pL of the test compound (1 mg/mL in DMSO).

o Control (Negative): Add 50 pL of pure DMSO.

o Control (Positive): Add 50 pL of Ciprofloxacin standard.

Incubation: Incubate at 37°C for 24 hours.

Analysis: Measure the Zone of Inhibition (ZOI) in millimeters. A ZOI > 15mm generally
indicates significant activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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